2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Description
The compound 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a structurally complex acetamide derivative characterized by a 1,4-diazaspiro[4.5]deca-1,3-diene core, a 4-bromophenyl group at position 3, and a 3-chloro-4-methoxyphenyl substituent on the acetamide nitrogen. Its molecular formula is C₃₀H₂₉BrClN₃O₂S (calculated molecular weight: 628.01 g/mol).
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrClN3O2S/c1-30-19-10-9-17(13-18(19)25)26-20(29)14-31-22-21(15-5-7-16(24)8-6-15)27-23(28-22)11-3-2-4-12-23/h5-10,13H,2-4,11-12,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCNKIUNGOBVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the bromophenyl and chloromethoxyphenyl groups via substitution reactions. The final step involves the attachment of the acetamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, advanced purification techniques such as chromatography and crystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Preliminary studies indicate that similar diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate the specific mechanisms of action and efficacy of this compound in preclinical models.
-
Antimicrobial Properties
- Compounds containing spiro structures have been reported to possess antimicrobial activities. Investigations are being conducted to determine the effectiveness of this compound against bacterial and fungal strains, which could lead to new antibiotic therapies.
-
Neurological Applications
- Given its structural complexity, there is potential for this compound to interact with neurotransmitter systems. Studies are exploring its effects on neuroprotective pathways, which may offer insights into treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of diazaspiro compounds for their anticancer properties. It was found that derivatives similar to the target compound exhibited selective cytotoxicity against breast and lung cancer cell lines. Further research is planned to synthesize analogs and assess their therapeutic index.
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading pharmaceutical lab tested the antimicrobial efficacy of various spiro compounds, including those related to our target compound. Results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.
Case Study 3: Neuroprotective Effects
A recent investigation into the neuroprotective effects of diazaspiro compounds found promising results in models of oxidative stress-induced neuronal damage. The target compound's mechanism appears to involve modulation of oxidative stress markers and apoptosis pathways, suggesting its potential role in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The target compound shares a common spirocyclic acetamide backbone with several analogs but differs in substituent groups. Below is a comparative analysis of its structural and physicochemical properties against related derivatives:
Table 1: Structural Comparison of Target Compound and Analogs
Impact of Substituents on Molecular Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
The target compound’s 3-chloro-4-methoxyphenyl group introduces mixed electronic effects (Cl is electron-withdrawing, OCH₃ is electron-donating), which may influence its reactivity and binding affinity compared to analogs with purely donating (e.g., CH₃ in Analog 1) or withdrawing (e.g., F in Analog 2) groups . - Spirocyclic vs. In contrast, Analog 2’s linear structure allows for greater rotational freedom .
- Crystallographic and Spectroscopic Differences :
- Dihedral Angles : In Analog 2, the dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4°, while substituents in the target compound are expected to induce greater torsional strain due to steric clashes between Cl and OCH₃ groups .
- NMR Shifts : Substituent electronegativity (e.g., Cl vs. CH₃) alters chemical shifts in regions corresponding to the acetamide moiety (δ 2.1–2.5 ppm for CH₃CO) and aromatic protons (δ 7.0–7.8 ppm) .
Table 2: Selected Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.2 | 2.9 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 5 | 4 | 3 |
| Polar Surface Area (Ų) | 98.7 | 85.4 | 64.2 |
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
The synthesis involves forming the spirocyclic diazaspirodecane core, followed by halogenated phenyl group introduction and thioacetamide linkage formation . Key methodological considerations include:
- Temperature control : Maintaining 0–5°C during diazaspiro core cyclization to prevent side reactions.
- Catalysts : Using palladium catalysts (e.g., Pd/C) for coupling reactions to enhance regioselectivity.
- Solvent systems : Dichloromethane or THF for solubility of intermediates, with methanol for final crystallization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for structural characterization and purity assessment?
- NMR spectroscopy : H and C NMR to confirm spirocyclic core geometry and substituent positions (e.g., 4-bromophenyl vs. 3-chloro-4-methoxyphenyl groups) .
- X-ray crystallography : Resolves stereochemical ambiguities in the diazaspiro[4.5]deca system .
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., desulfurized analogs) .
Q. How can researchers initially assess the compound’s biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC values .
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding modes and selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the spirocyclic core .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify critical residues for selectivity .
Q. How can contradictory data on biological activity be resolved?
- Dose-response curve normalization : Account for batch-to-batch variability in compound purity using LC-MS-validated standards .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) influencing activity discrepancies .
Q. What strategies enhance structure-activity relationship (SAR) analysis for this compound?
- Analog synthesis : Replace the 4-bromophenyl group with 4-chloro/fluoro derivatives to evaluate halogen effects on potency .
- Pharmacophore mapping : Identify essential moieties (e.g., sulfanyl group for kinase inhibition) using alignment tools like MOE .
Q. How can enzyme interaction studies be designed to elucidate mechanistic pathways?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to quantify affinity for target kinases .
- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
Q. What alternative synthetic routes exist to improve scalability?
- Flow chemistry : Continuous synthesis of the diazaspiro core using microreactors to reduce reaction time and waste .
- Microwave-assisted synthesis : Accelerate thioacetamide coupling (20 minutes vs. 12 hours conventional) with controlled microwave irradiation .
Q. How can researchers evaluate the compound’s thermodynamic stability under varying conditions?
Q. What methodologies are used to study metabolic pathways and metabolite identification?
- LC-HRMS : Track hepatic microsomal metabolism (e.g., CYP450-mediated oxidation of the methoxyphenyl group) .
- Stable isotope labeling : Use C-labeled acetamide to trace metabolic fate in in vitro models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
